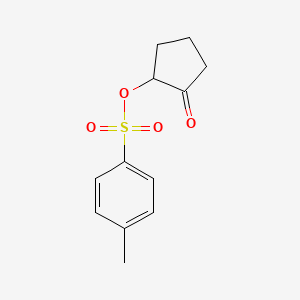

2-Tosyloxycyclopentanone

Description

2-Tosyloxycyclopentanone is a cyclopentanone derivative featuring a tosyloxy (p-toluenesulfonyloxy) group at the 2-position of the cyclopentane ring. The tosyloxy group is a sulfonate ester, renowned for its role as a superior leaving group in organic synthesis, particularly in nucleophilic substitution reactions .

Propriétés

Formule moléculaire |

C12H14O4S |

|---|---|

Poids moléculaire |

254.30 g/mol |

Nom IUPAC |

(2-oxocyclopentyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H14O4S/c1-9-5-7-10(8-6-9)17(14,15)16-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3 |

Clé InChI |

PAFZGOLQWSDLMN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclopentyl 4-methylbenzenesulfonate typically involves the reaction of cyclopentanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Oxocyclopentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

2-Oxocyclopentyl 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Oxocyclopentyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as an inhibitor or substrate for enzymes, affecting their activity and function. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclopentanone Derivatives

The following analysis compares 2-Tosyloxycyclopentanone with structurally related cyclopentanone compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Properties of Cyclopentanone Derivatives

*Estimated based on molecular formula (C₁₂H₁₄O₃S).

Key Comparisons:

Leaving Group Efficiency: The tosyloxy group in this compound is a far better leaving group than acetyloxy () or hydroxyl groups (). This property makes it invaluable in nucleophilic substitutions (e.g., forming amines or thioethers) compared to acetyloxy derivatives, which require harsher hydrolysis conditions .

Hydrophobicity: Alkyl-substituted derivatives like 2-hexyl-2-methylcyclopentanone (logP 3.8, ) exhibit higher hydrophobicity than this compound. The polar tosyloxy group likely reduces logP, enhancing solubility in polar solvents—a critical factor in reaction design.

Steric and Electronic Effects :

- Bulky substituents (e.g., isopropyl in ) introduce steric hindrance, slowing reaction rates. In contrast, the planar tosyloxy group minimizes steric interference while exerting an electron-withdrawing effect, activating the carbonyl for nucleophilic attack.

Synthetic Applications: Compounds with leaving groups (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, ) are intermediates in fungicide synthesis. Similarly, this compound could enable efficient synthesis of agrochemicals or pharmaceuticals via displacement reactions.

Biological Relevance :

- Hydroxy-substituted derivatives () may interact with biological targets via hydrogen bonding, whereas tosyloxy derivatives are more likely to act as electrophilic intermediates in prodrug design.

Research Findings and Implications

- Reactivity in Substitution Reactions: Tosylates undergo SN2 reactions at rates orders of magnitude faster than acetates or hydroxyl groups, as demonstrated in the synthesis of metconazole intermediates (). This aligns with the general reactivity of tosyloxy groups in cyclopentanones.

- Thermal Stability: Alkyl-substituted cyclopentanones () exhibit higher thermal stability due to non-polar C-C bonds, while tosyloxy derivatives may decompose at elevated temperatures, releasing SO₂ or toluenesulfonic acid.

- Spectroscopic Differentiation : The tosyloxy group’s strong IR absorption near 1360 cm⁻¹ (S=O stretch) and NMR signals for aromatic protons (~7.8 ppm) distinguish it from alkyl or hydroxy-substituted analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.